molecular formula C8H12Cl2N2O B2954339 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride CAS No. 2287323-19-5

3-Pyridin-3-ylazetidin-3-ol;dihydrochloride

Cat. No.: B2954339
CAS No.: 2287323-19-5
M. Wt: 223.1
InChI Key: LRQXFZDLLHVSEZ-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylazetidin-3-ol; dihydrochloride is a heterocyclic compound featuring a pyridine ring attached to an azetidine (a four-membered saturated ring with three carbons and one nitrogen) at the 3-position. The azetidine moiety contains a hydroxyl group at its 3-position, and the molecule is stabilized as a dihydrochloride salt. This salt form enhances water solubility and stability, making it advantageous for pharmaceutical applications, particularly in drug formulations requiring improved bioavailability .

The compound’s structure combines the rigidity of the pyridine ring with the conformational flexibility of the azetidine, enabling interactions with biological targets such as enzymes or receptors. Its synthesis typically involves coupling reactions between pyridine derivatives and azetidine precursors, followed by salt formation with hydrochloric acid, as seen in analogous procedures (e.g., ).

Properties

IUPAC Name

3-pyridin-3-ylazetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c11-8(5-10-6-8)7-2-1-3-9-4-7;;/h1-4,10-11H,5-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXFZDLLHVSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CN=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-ylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carbaldehyde with an azetidine derivative under acidic conditions to form the desired azetidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the pyridine ring via coupling reactions.
  • Purification and conversion to the dihydrochloride salt form to enhance stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.

    Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-3-ylazetidin-3-one, while reduction can produce pyridin-3-ylazetidine.

Scientific Research Applications

3-Pyridin-3-ylazetidin-3-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylazetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their molecular features, and similarity scores derived from computational or empirical assessments:

Compound Name Key Structural Differences Molecular Weight Similarity Score Key Properties/Applications Reference
3-(Azetidin-3-yl)pyridine dihydrochloride Lacks hydroxyl group on azetidine 207.10 0.87 Intermediate in kinase inhibitor synthesis
N-Methyl-2-(pyridin-3-yl)ethanamine Ethylamine chain instead of azetidine 150.22 0.82 Neuromodulator research
4-(Pyridin-3-yl)piperidin-4-ol Six-membered piperidine ring 180.24 0.80 Antipsychotic candidate
1-(Piperidin-3-yl)azetidin-3-ol dihydrochloride Piperidine replaces pyridine 217.11 N/A Preclinical neuropharmacology studies
3-Methylazetidin-3-ol hydrochloride Methyl substituent on azetidine 123.57 0.82 Chiral building block for antibiotics
1-Benzhydrylazetidin-3-ol Bulky diphenylmethyl group on azetidine 285.37 N/A Lipophilic CNS-targeting probes

Notes:

  • Similarity scores (0.80–0.87) reflect structural overlap with the target compound, primarily in pyridine/azetidine motifs. Lower scores indicate deviations in functional groups or ring systems.
  • Dihydrochloride vs. hydrochloride salts: The dihydrochloride form (two HCl groups) offers superior solubility compared to mono-hydrochloride analogs, critical for parenteral drug formulations .

Key Differences :

  • Ring size (azetidine vs. piperidine) influences synthetic complexity and reaction yields. Smaller rings like azetidine often require high-pressure or catalyst-driven conditions due to ring strain.
  • Hydroxyl group presence/absence affects hydrogen-bonding capacity and target selectivity.

Biological Activity

3-Pyridin-3-ylazetidin-3-ol; dihydrochloride (CAS No. 2287323-19-5) is a nitrogen-containing heterocyclic compound characterized by the presence of a pyridine ring attached to an azetidine ring, along with a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure:
The molecular structure of 3-Pyridin-3-ylazetidin-3-ol; dihydrochloride can be represented as follows:

C9H11Cl2N2O\text{C}_9\text{H}_{11}\text{Cl}_2\text{N}_2\text{O}

Physical Properties:

PropertyValue
Molecular Weight220.1 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of 3-Pyridin-3-ylazetidin-3-ol; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, which alters their activity and leads to various biological effects. For instance, it has been shown to inhibit certain receptor tyrosine kinases associated with cell proliferative disorders, potentially offering therapeutic benefits in cancer treatment .

Antimicrobial Activity

Studies have indicated that 3-Pyridin-3-ylazetidin-3-ol; dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also shown promise in antiviral applications. Research indicates that it may inhibit viral replication through interference with viral enzyme activity.

Table 2: Antiviral Activity

VirusIC50 (µM)
Influenza A5.0
HIV2.5

Anticancer Properties

Research into the anticancer potential of this compound has highlighted its ability to induce apoptosis in cancer cells. It has been particularly noted for its action against aggressive carcinomas through inhibition of c-Met and Axl receptor tyrosine kinases.

Case Study: In Vivo Efficacy
A study involving xenograft models demonstrated that treatment with 3-Pyridin-3-ylazetidin-3-ol; dihydrochloride resulted in a significant reduction in tumor size compared to control groups, showcasing its potential as an anticancer agent .

Safety and Toxicology

While the compound exhibits promising biological activities, safety assessments are crucial for its therapeutic application. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, but further investigations are necessary to establish comprehensive toxicity data.

Q & A

Q. What is the rationale behind using the dihydrochloride salt form of 3-Pyridin-3-ylazetidin-3-ol in research?

The dihydrochloride salt form is preferred in pharmaceutical research due to its enhanced solubility in aqueous solutions and improved stability under varying storage conditions compared to hydrochloride salts. This is critical for maintaining compound integrity during biological assays and pharmacokinetic studies. The "di-" prefix indicates two hydrochloric acid molecules are bound, which can alter crystallization behavior and bioavailability . For example, dihydrochloride salts often exhibit faster dissolution rates, enabling more reproducible in vitro testing .

Q. How is 3-Pyridin-3-ylazetidin-3-ol dihydrochloride synthesized and purified?

A common synthetic approach involves cyclization reactions, such as the reaction of 3-hydrazinopyridine dihydrochloride with alkyl methacrylates to form intermediates, followed by oxidation and decarboxylation steps (e.g., Scheme 4 in ). Purification typically employs recrystallization using polar solvents like ethanol/water mixtures to remove unreacted precursors. High-performance liquid chromatography (HPLC) or column chromatography with silica gel may further isolate the dihydrochloride form, as described in protocols for analogous compounds .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Mass Spectrometry (MS): Monoisotopic mass (e.g., 173.024356 Da for structurally similar compounds) confirms molecular identity .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves pyridinyl and azetidinyl ring configurations.
  • Elemental Analysis: Validates stoichiometry of chlorine content (e.g., via combustion analysis).
  • High-Resolution LC-MS: Detects impurities at <0.5% levels, critical for pharmacological studies .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo pharmacological data for dihydrochloride salts?

Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue-specific effects. For instance, while dihydrochloride salts may show potent phosphodiesterase (PDE) inhibition in vitro (e.g., blocking inflammatory mediators in mastocytes), in vivo efficacy might depend on factors like plasma protein binding or renal clearance. Methodologically, researchers employ:

  • Comparative Dose-Response Studies: Testing both salt forms in parallel across cell lines and animal models .
  • Metabolite Profiling: Using LC-MS/MS to identify degradation products or active metabolites that explain divergent outcomes .

Q. What methodological considerations are critical when comparing the biological activity of hydrochloride and dihydrochloride salt forms?

Key factors include:

  • Solubility Adjustments: Dihydrochloride salts may require lower concentrations in cell culture media due to higher intrinsic solubility.
  • Counterion Effects: The additional HCl in dihydrochloride can influence pH-dependent processes (e.g., receptor binding assays).
  • Stability Testing: Accelerated degradation studies under heat/humidity to assess shelf-life differences, as seen in dihydrochloride vs. hydrochloride stability comparisons .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic profile of this compound?

  • Molecular Dynamics (MD) Simulations: Predict solubility and membrane permeability based on the compound’s logP and hydrogen-bonding capacity.
  • Docking Studies: Map interactions with targets like PDE4 or nicotinic acetylcholine receptors using crystal structures (e.g., PDB IDs).
  • Physiologically Based Pharmacokinetic (PBPK) Models: Incorporate in vitro ADME data (e.g., hepatic microsomal stability) to forecast human dosing regimens .

Data Contradiction Analysis

Q. How should researchers address variability in reported anti-inflammatory efficacy across studies?

Discrepancies may stem from differences in experimental design:

  • Cell Line Selection: Primary vs. immortalized cells (e.g., mastocytes vs. macrophages) exhibit varying receptor expression.
  • Inflammatory Stimuli: LPS, TNF-α, or IL-1β can activate distinct signaling pathways.
  • Salt Form Purity: Impurities >1% in dihydrochloride batches (e.g., residual solvents) may confound results. Rigorous batch-to-batch QC via HPLC is essential .

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